molecular formula C17H22N4O4S2 B11181340 3,4-dimethoxy-N-{5-[2-(thiophen-2-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide

3,4-dimethoxy-N-{5-[2-(thiophen-2-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide

Cat. No.: B11181340
M. Wt: 410.5 g/mol
InChI Key: DBHMKSKJAROAJN-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-{5-[2-(thiophen-2-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide is a complex organic compound that features a combination of methoxy, thiophene, triazine, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-{5-[2-(thiophen-2-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds such as 2-(thiophen-2-yl)ethylamine and 3,4-dimethoxybenzenesulfonyl chloride. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-{5-[2-(thiophen-2-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the sulfonamide group can produce amines .

Scientific Research Applications

3,4-dimethoxy-N-{5-[2-(thiophen-2-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-{5-[2-(thiophen-2-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of kinases or other enzymes involved in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethoxy-N-{5-[2-(thiophen-2-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C17H22N4O4S2

Molecular Weight

410.5 g/mol

IUPAC Name

3,4-dimethoxy-N-[3-(2-thiophen-2-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide

InChI

InChI=1S/C17H22N4O4S2/c1-24-15-6-5-14(10-16(15)25-2)27(22,23)20-17-18-11-21(12-19-17)8-7-13-4-3-9-26-13/h3-6,9-10H,7-8,11-12H2,1-2H3,(H2,18,19,20)

InChI Key

DBHMKSKJAROAJN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CCC3=CC=CS3)OC

Origin of Product

United States

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